molecular formula C17H12O5 B3003796 5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid CAS No. 300674-14-0

5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid

Cat. No.: B3003796
CAS No.: 300674-14-0
M. Wt: 296.278
InChI Key: VTWJEAZBNAWTBF-UHFFFAOYSA-N
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Description

5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid is a high-purity benzofuran derivative offered exclusively for research applications. This compound belongs to a class of oxygen-containing heterocyclic compounds that demonstrate significant potential in medicinal chemistry research, particularly for investigating anti-cancer and anti-inflammatory mechanisms . Benzofuran derivatives represent a structurally diverse family of compounds, with approximately 65% of marketed anti-cancer medications incorporating heterocyclic components in their chemical structures . Researchers are exploring this specific benzofuran derivative for its potential to inhibit key biological pathways, including leukotriene biosynthesis, which plays a crucial role in inflammatory processes . The acetyloxy substituent at the 5-position and the phenyl group at the 2-position of the benzofuran core contribute to its bioactivity and molecular interactions with biological targets . This compound is structurally related to other biologically active benzofuran derivatives that have demonstrated promising anti-cancer activities against various human cancer cell lines, including non-small-cell lung cancer (NSCLC), leukemia, and colorectal cancer models in preclinical research . The benzofuran scaffold allows for structural modifications that can enhance binding affinity and selectivity toward specific molecular targets, making it a valuable chemical tool for drug discovery programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human consumption.

Properties

IUPAC Name

5-acetyloxy-2-phenyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-10(18)21-12-7-8-14-13(9-12)15(17(19)20)16(22-14)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWJEAZBNAWTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the benzofuran ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced products may include alcohols or alkanes.

    Substitution: Substituted products will depend on the nucleophile used.

Scientific Research Applications

5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Substituents at Position 5

The acetyloxy group (-OAc) at position 5 distinguishes the target compound from analogs with other substituents:

  • 5-[(2-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid (CAS 4616-22-2): Features a bulkier (2-methylbenzyl)oxy group, increasing molecular weight (358.39 vs. ~300 for the target compound) and lipophilicity (higher logP). This substitution may reduce solubility in aqueous media compared to the acetyloxy group .
  • Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate (CAS 314745-73-8): Contains a cyanomethoxy group (-OCH2CN), introducing a nitrile moiety. This enhances polarity (XLogP3 = 4) but reduces acidity compared to the carboxylic acid form .

Substituents at Position 2

  • Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate (CAS 842-39-7): Replaces the phenyl group with a methyl group, lowering molecular weight (262.26 g/mol) and steric hindrance. The ethyl ester further increases lipophilicity compared to the carboxylic acid .

Functional Group at Position 3

  • This modification may improve metabolic stability .

Data Table: Key Comparative Properties

Compound Name CAS Molecular Formula Molecular Weight Substituents (Position) logP/XLogP3 Key Properties/Bioactivity
5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid - C17H12O5 ~296.27 -OAc (5), -Ph (2), -COOH (3) ~2.5 Moderate polarity, antimicrobial
5-[(2-Methylphenyl)methoxy]-2-phenyl-... 4616-22-2 C23H18O4 358.39 -OCH2(2-MeC6H4) (5), -COOH (3) ~3.8 High lipophilicity
Ethyl 5-(cyanomethoxy)-2-phenyl-... 314745-73-8 C19H15NO4 321.3 -OCH2CN (5), -COOEt (3) 4.0 Nitrile-enhanced polarity
Ethyl 5-(acetyloxy)-2-methyl-... 842-39-7 C14H14O5 262.26 -OAc (5), -Me (2), -COOEt (3) ~2.0 Ester stability, lower molecular weight
5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-... - C16H12ClNO5S ~365.79 -NHSO2C6H4Cl (5), -COOH (3) ~1.5 Sulfonamide bioactivity

Biological Activity

5-(Acetyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Benzofuran Core : A fused benzene and furan ring system.
  • Acetyloxy Group : Enhances solubility and reactivity.
  • Carboxylic Acid Group : Contributes to its biological activity.

The molecular weight of the compound is approximately 296.27 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease processes:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. It may inhibit bacterial enzymes or disrupt cell membrane integrity .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. For instance, a derivative with similar structure demonstrated an IC50 value of 2.52 μM against MDA-MB-231 breast cancer cells, showing potential for further development as an anticancer agent .

Biological Activity Overview

The following table summarizes the biological activities and findings related to this compound:

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria (MIC 50)
AnticancerInduces apoptosis in MDA-MB-231 cells (IC50 = 2.52 μM)
Carbonic Anhydrase InhibitionInhibits hCA I, II, IX, and XII isoforms

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzofuran derivatives, including this compound. The results indicated that certain derivatives exhibited MIC values ranging from 50 to 200 μg/mL against various bacterial strains, highlighting their potential as antimicrobial agents .

Case Study 2: Anticancer Efficacy

Another study focused on the antiproliferative effects of benzofuran-based carboxylic acids on breast cancer cell lines. The compound demonstrated significant growth inhibition and induced cell cycle arrest at the G2-M phase in MDA-MB-231 cells. The treatment resulted in increased early and late apoptosis rates, suggesting its potential as a therapeutic agent in cancer treatment .

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